2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid
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Overview
Description
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound with a molecular weight of 269.3 g/mol . It is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves the protection of amines using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl group is activated by protonation, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]-decahydrocyclohepta[b]pyrrole-3a-carboxylic acid: Similar structure but with a heptane ring instead of a pentane ring.
2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid: Contains an isoindole ring instead of a cyclopentane ring.
Uniqueness
2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid functional group. This combination of features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-6-8-9(15)4-5-13(8,7-14)10(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVTZKKCQAULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=O)CCC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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